ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core, an ethyl ester group, and an acetamido-linked indole moiety.
Similar compounds (e.g., thienotriazolopyrimidines) are synthesized via reactions with triethyl orthoformate, sodium azide, or hydrazine hydrate in acetic acid, followed by functionalization with indole derivatives . highlights methods for coupling indole moieties to thiazole rings via condensation reactions in acetic acid, which could apply here .
Potential Applications: The structural features suggest applications in anticancer or antimicrobial drug development, leveraging the indole’s DNA-intercalating properties and the thiazole’s hydrogen-bonding capacity.
Properties
IUPAC Name |
ethyl 2-[(2-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18(24)13-7-8-15-17(13)21-19(26-15)20-16(23)11-22-10-9-12-5-3-4-6-14(12)22/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVQPIWHAUSSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with indole, a nucleophilic substitution reaction can introduce the acetamido group at the 1-position of the indole ring.
Cyclopentathiazole Ring Formation: The intermediate product is then reacted with a thiazole precursor under cyclization conditions to form the cyclopentathiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a subject of interest in drug discovery.
Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The indole moiety is known for its ability to engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues
Cyclopenta-Fused Heterocycles :
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Replaces thiazole with thiophene, lacking the nitrogen atom.
- Thienotriazolopyrimidines (): Feature a triazole ring fused to thiophene. The additional nitrogen atoms enhance polarity and metabolic stability but may reduce lipophilicity compared to the target compound’s indole-acetamido group .
Indole-Thiazole Hybrids :
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (): Contains a conjugated thiazole-indole system with a carboxylic acid group.
Physicochemical Properties
Key Advantages of the Target Compound
- Enhanced Lipophilicity : The ethyl ester increases membrane permeability compared to carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
